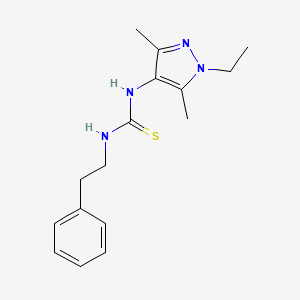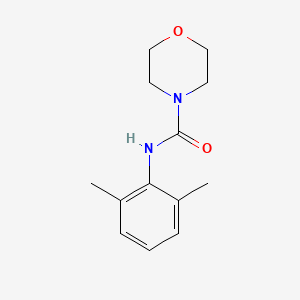![molecular formula C13H13N3O3S B5754110 methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5754110.png)
methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate, also known as PT2399, is a small molecule inhibitor that has been recently discovered as a potential therapeutic target for cancer treatment. PT2399 is a highly selective inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), which is a transcription factor that plays a critical role in the adaptation of cancer cells to low oxygen conditions.
作用機序
Methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate exerts its anticancer effects by targeting HIF-1α, which is a transcription factor that regulates the expression of genes involved in cellular adaptation to hypoxia. Under hypoxic conditions, HIF-1α is stabilized and activates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. By inhibiting HIF-1α, methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate can disrupt these adaptive responses and induce cell death in cancer cells.
Biochemical and Physiological Effects:
methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate has been shown to have several biochemical and physiological effects in cancer cells. In vitro studies have demonstrated that methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate can induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in angiogenesis and glucose metabolism. Furthermore, methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate has been shown to inhibit the migration and invasion of cancer cells, suggesting that it could also have antimetastatic effects.
実験室実験の利点と制限
One of the main advantages of methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate is its high selectivity for HIF-1α, which reduces the risk of off-target effects. Furthermore, methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate has shown good pharmacokinetic properties in preclinical studies, with a long half-life and good bioavailability. However, one of the main limitations of methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate is its low solubility, which can make it difficult to formulate for in vivo studies. Furthermore, methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for research on methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate. One area of interest is the development of more potent and selective HIF-1α inhibitors, which could improve the efficacy of this class of drugs. Another area of interest is the identification of biomarkers that could predict the response of cancer cells to methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate, which could help to personalize cancer treatment. Finally, the combination of methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate with other anticancer agents, such as chemotherapy and immunotherapy, could also be explored as a potential strategy to improve cancer treatment outcomes.
Conclusion:
In conclusion, methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate is a promising small molecule inhibitor that has shown potential as a therapeutic target for cancer treatment. methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate exerts its anticancer effects by targeting HIF-1α, which is a transcription factor that plays a critical role in the adaptation of cancer cells to low oxygen conditions. While methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate has several advantages, such as its high selectivity for HIF-1α, it also has some limitations, such as its low solubility. Future research on methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate could focus on the development of more potent and selective HIF-1α inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies.
合成法
The synthesis of methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate involves several steps, including the preparation of the key intermediate, 4,5-dimethyl-2-nitrothiophene. This intermediate is then reacted with ethyl 2-(2-pyrazinyl)acetate to form the corresponding ester, which is then reduced to the alcohol. Finally, the alcohol is treated with methyl chloroformate to obtain the methyl ester of methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate. The overall yield of this process is around 10%.
科学的研究の応用
Methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate can inhibit the growth and survival of a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. In vivo studies have also shown that methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate can suppress tumor growth in xenograft models of breast and lung cancer. Furthermore, methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it could be used in combination with these treatments to improve their efficacy.
特性
IUPAC Name |
methyl 4,5-dimethyl-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-7-8(2)20-12(10(7)13(18)19-3)16-11(17)9-6-14-4-5-15-9/h4-6H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHACSVUULUANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NC=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dimethyl-2-(pyrazine-2-carboxamido)thiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5754033.png)

![4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5754047.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5754050.png)
![4-methoxy-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5754055.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5754062.png)



![N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5754085.png)

![N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B5754103.png)
